N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . Indeed, the thiazole scaffold is contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs .
Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Mechanism of Action
The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been found to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, which ultimately leads to cell death. This compound has also been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. Additionally, this compound has been found to induce changes in mitochondrial membrane potential and calcium homeostasis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide has several advantages for lab experiments, including its potent anticancer and antibacterial activity and its potential use as a fluorescent probe. However, this compound also has limitations, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide. One potential direction is to investigate the potential use of this compound as a therapeutic agent for cancer and bacterial infections. Another direction is to explore the potential use of this compound as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential toxicity to normal cells.
Synthesis Methods
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide can be synthesized using various methods, including the reaction of 2,4-dichlorobenzenethiol with 4-isopropoxybenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Other methods for synthesizing this compound include the reaction of 2,4-dichlorobenzenethiol with 4-isopropoxybenzamide in the presence of triethylamine and N,N-dimethylformamide.
Scientific Research Applications
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-11(2)25-14-6-3-12(4-7-14)18(24)23-19-22-17(10-26-19)15-8-5-13(20)9-16(15)21/h3-11H,1-2H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDQLGQQBXTSKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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